molecular formula C9H16O2 B14592488 1-(2-Hydroxycyclohexyl)propan-2-one CAS No. 61154-44-7

1-(2-Hydroxycyclohexyl)propan-2-one

Cat. No.: B14592488
CAS No.: 61154-44-7
M. Wt: 156.22 g/mol
InChI Key: HWYWDRHBYYKTBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxycyclohexyl)propan-2-one is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxycyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable alkylating agent in the presence of a base. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxycyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-(2-Hydroxycyclohexyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclohexyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the propanone moiety.

    Cyclohexanone: Similar structure but lacks the hydroxyl group.

    2-Hydroxycyclohexanone: Similar structure but differs in the position of the hydroxyl group.

Uniqueness: 1-(2-Hydroxycyclohexyl)propan-2-one is unique due to the presence of both a hydroxyl group and a propanone moiety on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

61154-44-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxycyclohexyl)propan-2-one

InChI

InChI=1S/C9H16O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,2-6H2,1H3

InChI Key

HWYWDRHBYYKTBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1O

Origin of Product

United States

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